Acute Oral Toxicity: 12.5-Fold Safety Margin Over TGIC in Rodent LD₅₀ Models
In a multi-component toxicological comparison table, N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (reported as Primid® XL-552) exhibits a mouse oral LD₅₀ of 5.0 g/kg and a rabbit dermal LD₅₀ of 10 g/kg, compared to TGIC's mouse oral LD₅₀ of 0.4 g/kg and rabbit dermal LD₅₀ of 3 g/kg [1]. Furthermore, the Ames mutagenicity assay returns a negative result for the target compound versus a positive result for TGIC [1]. A secondary source independently reports that HAA toxicity measured by mouse oral LD₅₀ is only 1/18 that of TGIC, with no skin irritation or mutagenic effects [2].
| Evidence Dimension | Acute oral toxicity (mouse LD₅₀) and Ames mutagenicity |
|---|---|
| Target Compound Data | Mouse oral LD₅₀: 5.0 g/kg; Rabbit dermal LD₅₀: 10 g/kg; Ames test: negative |
| Comparator Or Baseline | TGIC (CAS 2451-62-9): Mouse oral LD₅₀: 0.4 g/kg; Rabbit dermal LD₅₀: 3 g/kg; Ames test: positive |
| Quantified Difference | Target compound LD₅₀ is approximately 12.5× higher (less toxic) than TGIC in mice; Ames negative vs. positive |
| Conditions | Standardized rodent acute toxicity testing; Ames bacterial reverse mutation assay |
Why This Matters
This toxicity differential directly determines whether a powder coating formulation requires hazard labeling (GHS classification) and influences regulatory acceptance in jurisdictions that restrict TGIC (EU, Australia), making the target compound the procurement choice for 'no-label' TGIC-free exterior powder coatings.
- [1] Weng Shibing. Development Direction of Primid Powder Coating System – Toxicity Comparison Table. Lu'an Jietongda Chemical Co., Ltd. Renrendoc, pp. 5–9. (TGIC mouse LD₅₀ 0.4 g/kg, Primid XL-552 5.0 g/kg; Ames: TGIC (+), Primid (−).) View Source
- [2] Sohu.com. Introduction to β-Hydroxyalkylamide Function and Improvement Ideas. July 10, 2019. (HAA toxicity 1/18 of TGIC by mouse oral LD₅₀; non-irritating, non-mutagenic.) View Source
